Cas no 894998-80-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

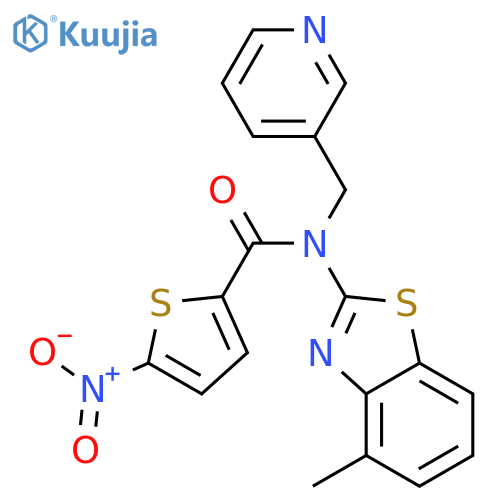

894998-80-2 structure

商品名:N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- F2515-0923

- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

- AKOS024655663

- N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 894998-80-2

- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide

-

- インチ: 1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3

- InChIKey: KNVGBTCTPRNFJA-UHFFFAOYSA-N

- ほほえんだ: C1(C(N(C2=NC3=C(C)C=CC=C3S2)CC2=CC=CN=C2)=O)SC([N+]([O-])=O)=CC=1

計算された属性

- せいみつぶんしりょう: 410.05073267g/mol

- どういたいしつりょう: 410.05073267g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 148Ų

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2515-0923-25mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-10mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-20μmol |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-5mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-40mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-2mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-50mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-4mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-30mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2515-0923-10μmol |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

894998-80-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

894998-80-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量